Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
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Overview
Description
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes an ethyl ester, an ethoxy group, and a fluorobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including esterification and etherification reactions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate: Similar structure but with an iodine atom, which can influence its reactivity and applications.
Ethyl 4-((4-fluorobenzyl)oxy)benzoate: Lacks the ethoxy group, which can affect its chemical properties and uses.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H19FO4 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H19FO4/c1-3-21-17-11-14(18(20)22-4-2)7-10-16(17)23-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
YAAILBHEPOGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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